N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C13H20N2O5S . This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyethyl group, and a sulfamoyl group attached to a phenyl ring, along with an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the following steps :
Hydroxylation Reaction: The starting material, 2-methoxy-5-acetylaminobenzene, undergoes a hydroxylation reaction with ethylene oxide to form 2-methoxy-5-acetylamino-N,N-dihydroxyethylbenzene.
Esterification Reaction: The hydroxylated product is then esterified with acetic anhydride and/or acetic acid to yield the final product, this compound.
The reaction conditions for these steps typically involve temperatures ranging from 75°C to 100°C and the use of catalysts such as carboxylic acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The industrial methods aim to achieve cost-effective production while maintaining high product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-acetylamino-N,N-dihydroxyethylbenzene: A precursor in the synthesis of N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}acetamide.
N,N-dimethyl-2-methoxy-5-acetylaminobenzene: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-ethoxy-5-(2-methoxyethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-4-20-13-6-5-11(9-12(13)15-10(2)16)21(17,18)14-7-8-19-3/h5-6,9,14H,4,7-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKMLKGCJHLILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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